Anilino(methoxy)methanol
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Overview
Description
Anilino(methoxy)methanol is an organic compound that features both an aniline and a methoxy group attached to a methanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Anilino(methoxy)methanol can be synthesized through several methods. One common approach involves the reaction of aniline with methanol in the presence of a catalyst. For instance, cyclometalated ruthenium complexes have been shown to effectively catalyze the methylation of anilines with methanol under mild conditions (60°C) using sodium hydroxide as a base .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective and readily available reagents, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Anilino(methoxy)methanol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The aniline group can be reduced to form corresponding amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield formaldehyde or formic acid, while reduction of the aniline group can produce various amines.
Scientific Research Applications
Anilino(methoxy)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving methoxy and aniline groups.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism by which anilino(methoxy)methanol exerts its effects involves interactions with various molecular targets. For instance, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the aniline group can engage in electrophilic aromatic substitution reactions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Aniline: A simpler compound with only an aniline group.
Methoxymethanol: Contains a methoxy group attached to a methanol backbone.
N-methylaniline: Features a methyl group attached to the nitrogen of aniline.
Uniqueness: Anilino(methoxy)methanol is unique due to the presence of both an aniline and a methoxy group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in organic synthesis and other applications .
Properties
CAS No. |
113998-15-5 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
anilino(methoxy)methanol |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6,8-10H,1H3 |
InChI Key |
IFXFYHRXOXUPPD-UHFFFAOYSA-N |
Canonical SMILES |
COC(NC1=CC=CC=C1)O |
Origin of Product |
United States |
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